molecular formula C14H16O3 B14617872 2-(Ethenyloxy)ethyl 2-methyl-3-phenylprop-2-enoate CAS No. 58085-31-7

2-(Ethenyloxy)ethyl 2-methyl-3-phenylprop-2-enoate

Cat. No.: B14617872
CAS No.: 58085-31-7
M. Wt: 232.27 g/mol
InChI Key: MFADFNLAWJVHIW-UHFFFAOYSA-N
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Description

2-(Ethenyloxy)ethyl 2-methyl-3-phenylprop-2-enoate is an organic compound with a complex structure that includes both ester and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethenyloxy)ethyl 2-methyl-3-phenylprop-2-enoate typically involves the esterification of 2-methyl-3-phenylprop-2-enoic acid with 2-(ethenyloxy)ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. Additionally, the purification of the product may involve distillation or recrystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(Ethenyloxy)ethyl 2-methyl-3-phenylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or ether functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or ethers, depending on the nucleophile used.

Scientific Research Applications

2-(Ethenyloxy)ethyl 2-methyl-3-phenylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced flexibility or thermal stability.

Mechanism of Action

The mechanism of action of 2-(Ethenyloxy)ethyl 2-methyl-3-phenylprop-2-enoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The ester and ether groups can undergo hydrolysis, releasing active metabolites that exert their effects on molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-phenylprop-2-enoate: Similar structure but lacks the ethenyloxy group.

    Ethyl 3-phenylprop-2-enoate: Similar structure but with an ethyl group instead of the ethenyloxy group.

    Methyl cinnamate: Similar aromatic structure but different ester group.

Uniqueness

2-(Ethenyloxy)ethyl 2-methyl-3-phenylprop-2-enoate is unique due to the presence of both ester and ether functional groups, which can impart distinct chemical and physical properties

Properties

CAS No.

58085-31-7

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

2-ethenoxyethyl 2-methyl-3-phenylprop-2-enoate

InChI

InChI=1S/C14H16O3/c1-3-16-9-10-17-14(15)12(2)11-13-7-5-4-6-8-13/h3-8,11H,1,9-10H2,2H3

InChI Key

MFADFNLAWJVHIW-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)OCCOC=C

Origin of Product

United States

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